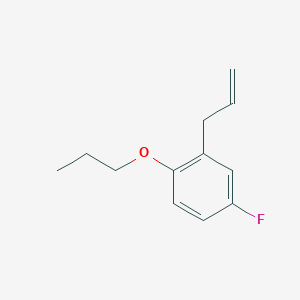

2-Allyl-4-fluoro-1-propoxybenzene

Description

2-Allyl-4-fluoro-1-propoxybenzene (CAS No. 1379179-54-0) is a substituted benzene derivative with the molecular formula C₁₂H₁₅FO and a molecular weight of 194.25 g/mol . The compound features three functional groups: an allyl group at the 2-position, a fluorine atom at the 4-position, and a propoxy group at the 1-position. It is commercially available with a purity of 97% and is primarily utilized in organic synthesis and pharmaceutical research . Limited data are available on its physicochemical properties (e.g., boiling point and storage conditions), and safety information (e.g., hazard statements) remains unspecified in current literature .

Propriétés

IUPAC Name |

4-fluoro-2-prop-2-enyl-1-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-3-5-10-9-11(13)6-7-12(10)14-8-4-2/h3,6-7,9H,1,4-5,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPJXAAHAPDQJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)F)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-4-fluoro-1-propoxybenzene can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 2-Allyl-4-fluoro-1-propoxybenzene may involve bulk custom synthesis and procurement processes . Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-Allyl-4-fluoro-1-propoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Substitution: N-bromosuccinimide (NBS) in the presence of tetrachloride (CCl4).

Major Products Formed

Oxidation: Benzoic acids.

Substitution: Benzylic halides.

Applications De Recherche Scientifique

2-Allyl-4-fluoro-1-propoxybenzene has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. These properties include strong electronegativity, small atomic radius, and the ability to regulate physicochemical and biological properties .

Mécanisme D'action

The mechanism of action of 2-Allyl-4-fluoro-1-propoxybenzene involves its interaction with molecular targets and pathways. For example, in the Suzuki–Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with electrophilic organic groups, while transmetalation occurs with nucleophilic organic groups .

Comparaison Avec Des Composés Similaires

Fluorinated Benzene Derivatives

- 4-Fluoro-1-propoxybenzene (C₉H₁₁FO): Lacks the allyl group, resulting in reduced steric hindrance and lower molecular weight (154.18 g/mol). This compound exhibits higher solubility in polar solvents compared to 2-Allyl-4-fluoro-1-propoxybenzene due to the absence of the bulky allyl substituent .

- 2-Chloro-4-fluoro-1-propoxybenzene (C₉H₁₀ClFO): Replacing the allyl group with chlorine increases electronegativity at the 2-position, enhancing electrophilic substitution reactivity. However, this substitution reduces thermal stability compared to the allyl-containing analog .

Allyl-Substituted Benzene Derivatives

- 2-Allyl-1-methoxy-4-methylbenzene (C₁₁H₁₄O): The replacement of fluorine with a methyl group and propoxy with methoxy simplifies the structure, lowering molecular weight (162.23 g/mol). This compound demonstrates higher volatility and lower boiling points than 2-Allyl-4-fluoro-1-propoxybenzene .

- 2-Allyl-4-nitro-1-propoxybenzene (C₁₂H₁₅NO₃): The nitro group at the 4-position significantly increases oxidative stability but reduces solubility in non-polar solvents compared to the fluoro analog .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Key Functional Groups |

|---|---|---|---|---|

| 2-Allyl-4-fluoro-1-propoxybenzene | C₁₂H₁₅FO | 194.25 | 97 | Allyl, Fluoro, Propoxy |

| 4-Fluoro-1-propoxybenzene | C₉H₁₁FO | 154.18 | >99 | Fluoro, Propoxy |

| 2-Chloro-4-fluoro-1-propoxybenzene | C₉H₁₀ClFO | 188.63 | 95 | Chloro, Fluoro, Propoxy |

| 2-Allyl-1-methoxy-4-methylbenzene | C₁₁H₁₄O | 162.23 | 98 | Allyl, Methoxy, Methyl |

Activité Biologique

2-Allyl-4-fluoro-1-propoxybenzene is a compound of interest in medicinal and chemical research due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

2-Allyl-4-fluoro-1-propoxybenzene has the following chemical structure:

- Chemical Formula : C12H13F1O1

- CAS Number : 1379179-54-0

The presence of the allyl group enhances its reactivity, while the fluorine atom may influence its biological interactions.

The biological activity of 2-Allyl-4-fluoro-1-propoxybenzene is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The fluorine atom can modulate the compound's lipophilicity and electronic properties, potentially increasing its binding affinity to various molecular targets.

Potential Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Binding : Its structure allows it to mimic natural ligands, facilitating binding to receptors and modulating their activity.

Biological Activity

Research indicates that 2-Allyl-4-fluoro-1-propoxybenzene exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Some investigations have indicated that the compound could inhibit cancer cell proliferation in vitro, although further studies are needed for validation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cells | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Study: Antimicrobial Activity

A study conducted on various derivatives of propoxybenzene compounds demonstrated that 2-Allyl-4-fluoro-1-propoxybenzene showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study: Anticancer Properties

In vitro assays using human cancer cell lines revealed that 2-Allyl-4-fluoro-1-propoxybenzene could inhibit cell growth by inducing apoptosis. The study highlighted the compound's potential as a lead for developing anticancer agents; however, further in vivo studies are necessary to confirm these effects.

Applications in Research and Industry

The unique properties of 2-Allyl-4-fluoro-1-propoxybenzene make it a candidate for various applications:

- Medicinal Chemistry : As a lead compound for synthesizing new drugs targeting specific diseases.

- Agricultural Chemistry : Potential use in developing new pesticides or herbicides due to its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.